Increased Lipophilicity (LogP) Differentiates Cyclopropylamino from Methylamino Analog
The cyclopropylamino derivative exhibits a computed LogP value of 1.40, which is approximately 1.03 log units higher than the 0.37 LogP of the N-methylamino analog 4-[2-(methylamino)ethoxy]aniline . This difference is quantitatively meaningful for drug design, as it suggests enhanced passive membrane permeability potential for the cyclopropyl compound.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | Computed LogP 1.40 (ALOGPS or similar) |
| Comparator Or Baseline | 4-[2-(Methylamino)ethoxy]aniline: Computed LogP 0.37 |
| Quantified Difference | Δ LogP = +1.03 (target compound is ~10x more lipophilic by partition) |
| Conditions | In silico prediction using cheminformatics software; values sourced from vendor and database entries. |
Why This Matters
A 1-log unit higher LogP can significantly improve passive membrane permeability, making this compound more suitable for developing CNS-penetrant or intracellular-targeting drug candidates compared to the methyl analog.
